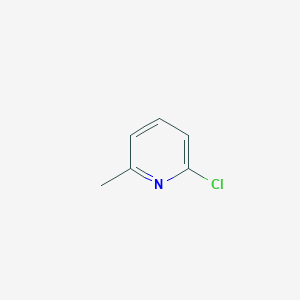

6-Chloro-2-picoline

Beschreibung

The exact mass of the compound 2-Chloro-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZDYRYYNXYPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022272 | |

| Record name | 6-Chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18368-63-3 | |

| Record name | 2-Chloro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MX1LQ68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Significance of Halogenated Pyridines in Heterocyclic Chemistry Research

Halogenated pyridines are a class of heterocyclic compounds that have garnered considerable attention in organic synthesis. eurekalert.orgnih.govresearchgate.netchemrxiv.org The presence of a halogen atom on the pyridine (B92270) ring imparts unique reactivity, making them versatile starting materials for a wide array of chemical transformations. eurekalert.org These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.netchemrxiv.org

The synthetic utility of halogenated pyridines stems from the ability of the halogen atom to act as a leaving group in nucleophilic substitution reactions and to participate in various cross-coupling reactions. eurekalert.orgresearchgate.net This allows for the introduction of a diverse range of functional groups onto the pyridine scaffold, enabling the construction of intricate molecular architectures. eurekalert.org The regioselectivity of these reactions is often well-controlled, providing chemists with a powerful tool for targeted synthesis. nih.gov

Historical Context of 2 Chloro 6 Methylpyridine in Synthetic Methodology Development

Regioselective Synthesis Strategies

The precise placement of chloro and methyl groups on the pyridine ring is paramount in the synthesis of 2-Chloro-6-methylpyridine. Regioselectivity, the control of the position of chemical bond formation, is a key challenge addressed by specialized chlorination and methylation techniques.

Chlorination Techniques and Optimization

The primary route to 2-Chloro-6-methylpyridine often involves the chlorination of 2-methylpyridine (B31789) (2-picoline). Achieving chlorination at the desired C6 position while avoiding the formation of other isomers or polychlorinated byproducts is a significant focus of research.

High-temperature vapor-phase chlorination is a common industrial method. For instance, reacting 2-methylpyridine vapor with chlorine at temperatures below 400°C can yield a mixture rich in 6-chloro-2-trichloromethylpyridine, which can be a precursor to other useful compounds. google.com Another approach involves the liquid-phase reaction of 2-trichloromethylpyridine with chlorine under UV irradiation at 120-135°C, although this may only produce small amounts of the desired 6-chloro derivative. google.com

A significant challenge in the chlorination of picolines is the formation of hydrochlorides, which are less reactive. googleapis.com To counteract this, methods have been developed that involve the use of a hydrogen chloride acceptor. google.com One patented method describes the side-chain chlorination of 2-chloro-6-methylpyridine itself, reacting it with chlorine radical in the presence of a basic solution to neutralize the hydrogen chloride byproduct. This method controls the pH to a range of 0.5 to 3 to facilitate the reaction. googleapis.comgoogle.com Radical initiators like 2,2'-azobisisobutyronitrile (AIBN) are often employed to generate the necessary chlorine radicals. google.com

The table below summarizes different chlorination approaches for pyridine derivatives.

| Starting Material | Reagents and Conditions | Product(s) | Key Findings |

| 2-Methylpyridine | Gaseous Chlorine, Initiator, Multi-stage liquid-phase continuous process | 2-Chloro-6-trichloromethylpyridine | Offers simplicity, high efficiency, and is environmentally friendly. patsnap.com |

| 3-Methylpyridine | Chlorine, 300°C to 400°C (vapor phase) | 2-Chloro-3-(trichloromethyl)-pyridine, 2-chloro-5-(dichloromethyl)-pyridine | Demonstrates that partial chlorination of the ring and side chain is possible under specific temperature conditions. google.com |

| 2-Chloro-6-methylpyridine | Chlorine gas, AIBN (initiator), Water, 67-70°C | Side-chain chlorinated products | The reaction is initiated by radicals and requires careful temperature control. google.com |

| 2-Methylpyridine | Chlorine, < 400°C (vapor phase), Diluent | Mixture including 6-chloro-2-trichloromethylpyridine | High energy consumption is a drawback of this vapor-phase process. google.com |

Methylation Approaches

The alternative regioselective strategy involves the methylation of a 2-chloropyridine (B119429) precursor. While direct C-H methylation of pyridines can be challenging, several methods have been developed. Photoredox catalysis has emerged as a powerful tool for organic synthesis, including methylation. researchgate.net

One study demonstrates a continuous flow method for the α-methylation of various pyridines using a Raney® nickel catalyst. researchgate.netmdpi.com This approach offers a greener alternative to conventional batch reactions. Another method describes the N-methylation of 2-benzyloxypyridine with methyl triflate to create an active benzyl (B1604629) transfer reagent, highlighting advances in activating pyridine rings for subsequent reactions. semanticscholar.org For aromatic amines, a method using dimethylsulfoxide as a solvent with formic acid and triethylamine (B128534) can achieve N-methylation with high yields without a catalyst. google.com

While these methods demonstrate the potential for pyridine methylation, achieving regioselective methylation at the C6 position of 2-chloropyridine specifically remains a complex task that often requires multi-step synthetic sequences or the use of directing groups.

Green Chemistry Principles in 2-Chloro-6-methylpyridine Synthesis

The integration of green chemistry principles is a growing trend in the synthesis of pyridine derivatives to reduce environmental impact. nih.gov This involves the use of environmentally benign solvents, catalysts, and energy sources. nih.govbohrium.com

Multicomponent reactions (MCRs) are a key strategy in green synthesis, allowing for the construction of complex molecules like pyridine derivatives in a single step, which increases efficiency and reduces waste. bohrium.comacs.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. acs.orgnih.gov Researchers have developed one-pot, four-component reactions under microwave irradiation to produce various pyridine derivatives in excellent yields (82-94%) within minutes. nih.gov

The development of syntheses using green catalysts, such as iron-catalyzed cyclization of ketoxime acetates and aldehydes, provides an additive-free method for creating substituted pyridines. rsc.org Furthermore, electrochemical methods, which might use sodium chloride as a chlorine source for chlorination, aim to minimize hazardous waste.

The table below highlights various green synthesis approaches for pyridine derivatives.

| Green Chemistry Approach | Precursors/Catalyst | Key Advantages |

| Microwave-assisted one-pot, four-component reaction | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Excellent yields (82-94%), pure products, short reaction times (2-7 min), low cost. acs.orgnih.gov |

| Iron-catalyzed cyclization | Ketoxime acetates, Aldehydes, FeCl₃ catalyst | High yields, good functional group tolerance, absence of additives. rsc.org |

| Multicomponent Reactions (MCRs) | Various precursors | High efficiency, methodological simplicity, diverse products. bohrium.com |

| Electrochemical Chlorination | NaCl as chlorine source | Minimization of hazardous waste. |

Flow Chemistry Applications in 2-Chloro-6-methylpyridine Production

Flow chemistry, or continuous flow processing, is increasingly being adopted for the synthesis of fine chemicals and pharmaceuticals, including pyridine derivatives. This technology offers significant advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability.

Continuous flow reactors are particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which is often the case in chlorination reactions. For industrial-scale production, continuous flow reactors can maintain steady-state conditions, leading to improved yields and safety, especially in controlling exothermic nitration reactions that might be used on precursors.

A study on the synthesis of 2-methylpyridines utilized a simple bench-top continuous flow setup with a packed bed of Raney® nickel catalyst. mdpi.com This method proved to be highly selective and greener than conventional batch protocols. researchgate.netmdpi.com Another example demonstrates the rapid and efficient synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) using a continuous flow reaction module, highlighting the ability of flow chemistry to facilitate multi-step syntheses in a controlled and efficient manner. researchgate.net Patents also describe multi-stage liquid-phase continuous chlorination processes for producing 2-chloro-6-trichloromethylpyridine from 2-methylpyridine, emphasizing the industrial relevance of this technology for its efficiency and environmental benefits. patsnap.com

The table below summarizes the advantages and applications of flow chemistry in pyridine synthesis.

| Application | Reaction Type | Flow Chemistry Advantages |

| Synthesis of 2-methylpyridines | α-Methylation of pyridines | High selectivity, greener process, ability to superheat solvents for faster reactions. mdpi.com |

| Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivatives | Nucleophilic substitution and hydrazone formation | Efficient, controlled, scalable, allows for rapid synthesis of libraries of compounds. researchgate.net |

| Industrial production of 2-chloro-6-trichloromethylpyridine | Continuous chlorination | Improved yield and safety, steady-state conditions, suitable for large-scale production. patsnap.com |

Mechanistic Investigations of 2 Chloro 6 Methylpyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-6-methylpyridine

The reactivity of 2-chloro-6-methylpyridine in nucleophilic aromatic substitution (SNAr) reactions is a subject of significant interest due to the prevalence of the substituted pyridine (B92270) motif in pharmaceuticals and functional materials. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack, while the substituents—a chloro leaving group at the C-2 position and a methyl group at the C-6 position—exert considerable influence on the reaction's kinetics and thermodynamics.

Kinetic and Thermodynamic Studies of SNAr Processes

Quantitative kinetic and thermodynamic data provide a fundamental understanding of a reaction's feasibility and rate. For 2-chloro-6-methylpyridine, such studies have been conducted to precisely measure its reactivity. In a comprehensive study establishing a quantitative reactivity scale for various heteroaryl halides, the SNAr reaction between 2-chloro-6-methylpyridine and benzyl (B1604629) alkoxide was used as a "touchstone" reaction. chemrxiv.orgrsc.org The free energy of activation (ΔG‡SNAr) for this specific reaction was determined through kinetic analysis under pseudo-first-order conditions. rsc.orgrsc.org

These experiments allow for the direct comparison of reactivity across a library of electrophiles. By calibrating relative rate constants determined from competition experiments against the absolute rate constant of this touchstone reaction, a broad and self-consistent dataset of SNAr reactivity has been developed. chemrxiv.orgrsc.org The reactivity of 2-chloro-6-methylpyridine can be situated within a wide range of substrates, with reaction rates spanning six orders of magnitude. rsc.org

Table 1: Free Energy of Activation for a Touchstone SNAr Reaction

| Electrophile | Nucleophile | Solvent | ΔG‡SNAr (kJ mol⁻¹) |

|---|---|---|---|

| 2-Chloro-6-methylpyridine | Benzyl alkoxide | DMSO | 91.1 |

Data sourced from a study that established a quantitative reactivity model for SNAr reactions. chemrxiv.orgrsc.org

This quantitative approach, which combines experimental rate measurements with computational descriptors, has led to the development of multivariate linear regression models capable of accurately predicting SNAr reaction rates. rsc.orgresearchgate.net These models use descriptors such as the electron affinity (EA) of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. researchgate.net

Influence of Nucleophile Structure on SNAr Outcomes

The structure and nature of the incoming nucleophile play a critical role in the outcome of SNAr reactions with 2-chloro-6-methylpyridine. The nucleophile's basicity, steric bulk, and the atom through which it attacks (e.g., nitrogen, oxygen, sulfur) all affect the reaction rate and product distribution.

For instance, in reactions involving ambident nucleophiles like ketone enolates, the choice of nucleophile can determine the reaction pathway. Studies have shown that competing uncatalyzed nucleophilic aromatic substitution can occur between the sodium enolate of 2-methyl-1-indanone (B98384) and electron-poor 2-chloropyridines. nih.gov The use of various amine nucleophiles, such as primary and secondary amines, has also been investigated, with their reactivity being dependent on their steric hindrance and nucleophilicity. researchgate.net Similarly, oxygen-based nucleophiles like benzyl alkoxide have been successfully employed in kinetic studies to displace the chloride. rsc.org The reaction of 2-chloro-6-methylpyridine with piperidine (B6355638) is another example of a common SNAr transformation. rsc.org

Substituent Effects on SNAr Reactivity at C-2 Position

Substituents on the pyridine ring significantly modulate the reactivity of the C-2 position towards nucleophilic attack. The methyl group at the C-6 position in 2-chloro-6-methylpyridine has a notable electronic and steric effect. Electronically, the methyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine (B119429).

This effect is evident in kinetic studies. The free energy of activation for the SNAr reaction of 2-chloropyridine with benzyl alkoxide is 88.8 kJ mol⁻¹, whereas for 2-chloro-6-methylpyridine, it is slightly higher at 91.1 kJ mol⁻¹, indicating a slower reaction rate. chemrxiv.orgrsc.org This difference highlights the deactivating effect of the methyl substituent. In contrast, placing a strongly electron-withdrawing group on the ring would be expected to lower the activation energy and accelerate the reaction. For example, Hammett plots constructed for various 2-X-pyridine substrates (where X = Cl, Br) show linear correlations with rho values of approximately 4-5, confirming the significant influence of electronic effects from substituents on the reaction rate. chemrxiv.orgrsc.org

Metal-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-6-methylpyridine

Beyond SNAr, 2-chloro-6-methylpyridine is a valuable substrate in metal-catalyzed cross-coupling reactions. These transformations enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex substituted pyridines. The use of an aryl chloride is particularly advantageous due to the lower cost and wider availability of these starting materials compared to the corresponding bromides and iodides. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to reactions involving 2-chloro-6-methylpyridine. These reactions are versatile, allowing for the coupling of various partners, although they often require careful optimization of catalysts, ligands, and reaction conditions. researchgate.net

An example of the utility of 2-chloro-6-methylpyridine is in a dual palladium- and copper-hydride-catalyzed anti-Markovnikov hydroarylation of terminal olefins. In this system, 2-chloro-6-methylpyridine demonstrated enhanced efficiency and higher product formation compared to its corresponding bromide analogue, 2-bromo-6-methylpyridine. nih.gov This highlights a key advantage of using chloro-heteroarenes, which can be more resistant to reduction side-reactions that are sometimes problematic with more reactive aryl bromides, especially in electron-deficient systems. nih.gov Nickel-catalyzed systems have also been explored for the asymmetric α-arylation of ketones, where 2-chloro-6-methylpyridine afforded products with high enantioselectivities (90–99%). nih.gov

Table 2: Comparison of 2-Chloro-6-methylpyridine and 2-Bromo-6-methylpyridine in a Pd/CuH-Catalyzed Reaction

| Aryl Halide | Olefin Partner | Product Yield |

|---|---|---|

| 2-Chloro-6-methylpyridine | 1-Octene | 71% |

| 2-Bromo-6-methylpyridine | 1-Octene | 55% |

Data sourced from a study on reductive cross-coupling reactions. nih.gov

The success of palladium-catalyzed cross-coupling reactions with challenging substrates like 2-chloro-6-methylpyridine is intimately tied to the design and selection of the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org

For the coupling of electron-deficient heteroaryl chlorides, sterically demanding and electron-rich phosphine (B1218219) ligands are often required. In the dual Pd/CuH-catalyzed hydroarylation, various dialkylbiarylphosphine ligands were examined, with BrettPhos being identified as the most effective for promoting the desired transformation. nih.gov The σ-donating character of such ligands increases the electron density at the palladium(0) center, which facilitates the often rate-limiting oxidative addition of the C-Cl bond. acs.org

In addition to phosphines, other ligand classes have been developed. Cationic pyridiniophosphine ligands have been synthesized and successfully applied in Suzuki-Miyaura, Sonogashira, and Heck couplings, demonstrating the importance of tailored ligand design for achieving high catalytic activity. ua.es The development of N-heterocyclic carbene (NHC) ligands and various bidentate phosphines like Xantphos and DPEPhos has also significantly expanded the scope of palladium-catalyzed C-N cross-coupling reactions. acs.org The continuous evolution of ligand scaffolds is crucial for overcoming challenges such as low reactivity and for enabling the use of less reactive but more economical aryl chlorides in complex molecule synthesis. acs.orgacs.org

Mechanistic Pathways of Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-carbon bonds. The reactivity of 2-chloro-6-methylpyridine in these transformations generally follows a well-established catalytic cycle, primarily involving palladium in the Pd(0) and Pd(II) oxidation states. ethz.ch

The universally accepted mechanism for these reactions proceeds through three key elementary steps nih.gov:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl chloride, 2-chloro-6-methylpyridine, to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate, ArPd(Cl)L₂, where Ar is the 2-methyl-6-pyridyl group and L represents the supporting ligands. ethz.chnih.gov The oxidative addition of aryl chlorides to a Pd(0) complex is a common feature in most coupling reactions. nih.gov

Transmetalation : In this step, an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium(II) center, displacing the chloride. This forms a new palladium(II) complex with two organic substituents, ArPd(R)L₂. ethz.ch The specific mechanism of transmetalation can vary depending on the organometallic donor used. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) center to form the new carbon-carbon bond in the product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. ethz.chnih.gov

In some cases, particularly when strong oxidants are used, a Pd(II)/Pd(IV) catalytic cycle may be operative. acs.orgnih.gov In this pathway, the Pd(II) intermediate formed after C-H activation or oxidative addition is further oxidized to a Pd(IV) species. Subsequent reductive elimination from this high-valent palladium center yields the product and regenerates a Pd(II) catalyst. acs.orgnih.gov

Nickel-Catalyzed Reactions with 2-Chloro-6-methylpyridine

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, offering unique reactivity, particularly with less reactive electrophiles like aryl chlorides. oaepublish.com These reactions often proceed through different mechanistic manifolds involving various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). oaepublish.commdpi.com

Asymmetric α-Arylation and Heteroarylation Studies

Nickel catalysts have proven effective in the asymmetric α-arylation and heteroarylation of ketones using 2-chloro-6-methylpyridine as the coupling partner. These reactions enable the enantioselective formation of valuable α-aryl carbonyl compounds. sci-hub.senih.gov

Studies have shown that the combination of Ni(COD)₂ and chiral phosphine ligands like (R)-BINAP or (R)-DIFLUORPHOS can catalyze the coupling of ketones with heteroaryl chlorides, including 2-chloro-6-methylpyridine, with high enantioselectivities. nih.govnih.gov For instance, the reaction of 2-methyl-1-indanone with 2-chloro-6-methylpyridine, which is isosteric to the potentially chelating 2-chloro-6-methoxypyridine, afforded products with high enantiomeric excess (ee). nih.gov This highlights the catalyst's ability to control stereochemistry even with substrates that could potentially interfere with the catalytic center. nih.gov

| Ketone Substrate | Ligand | Product Yield (%) | Enantiomeric Excess (ee %) |

| 2-Methyl-1-indanone | (R)-BINAP | 71 | 95 |

| 2-Methyl-1-indanone | (R)-DIFLUORPHOS | High | Up to 99 |

Table 1: Representative results for the nickel-catalyzed asymmetric α-arylation of 2-methyl-1-indanone with 2-chloro-6-methylpyridine. Data compiled from references nih.govnih.gov.

Role of Halide and Oxidation State in Nickel Catalysis

The nature of the halide on the electrophile and the oxidation state of the nickel catalyst play crucial roles in the efficiency and selectivity of these cross-coupling reactions. nih.govnih.gov A dramatic effect of the halide on enantioselectivity has been identified, where couplings with 2-chloropyridines often provide significantly higher yields and enantioselectivities compared to the analogous reactions with the typically more reactive 2-bromopyridines. nih.gov

Mechanistic investigations suggest this difference arises from the relative stability of the arylnickel(II) halide intermediates. The arylnickel(II) bromide intermediates are more prone to decomposition into catalytically less active or inactive dimeric species, such as {[(R)-BINAP]Ni(Br)}₂, which lowers the enantioselectivity. nih.gov In contrast, the corresponding chloride complexes are more stable. nih.govnih.gov Stoichiometric studies have demonstrated that the arylnickel(II) chloride complex, [(R)-BINAP]Ni(Cl)(Ar), is a kinetically and chemically competent intermediate in the catalytic process, affording the product in high yield and ee. nih.gov

The oxidation state of nickel is also a subject of ambiguity and intensive study. nih.gov Catalytic cycles can involve Ni(0), Ni(I), Ni(II), and Ni(III) intermediates. mdpi.com For instance, some reductive cross-coupling reactions are proposed to proceed via a Ni(0)/Ni(II)/Ni(I)/Ni(III) pathway. oaepublish.com The accumulation of Ni(I) species during the reaction can lead to competing, less selective catalytic cycles, which is a more significant issue in reactions involving bromoarenes. nih.gov Overcoming this catalyst decomposition can be achieved by using specifically designed precatalysts, such as [(R)-BINAP]Ni(η²-NC-Ph), which can undergo oxidative addition to haloarenes at room temperature and maintain the integrity of the catalytic cycle. nih.gov

Electrophilic Aromatic Substitution on 2-Chloro-6-methylpyridine

The pyridine ring of 2-chloro-6-methylpyridine is electron-deficient compared to benzene, which generally makes electrophilic aromatic substitution more challenging. However, the substituents on the ring—the electron-donating methyl group and the electron-withdrawing but ortho-, para-directing (with respect to its own position) chloro group—influence the regioselectivity of these reactions. The electron-rich pyridine ring can undergo substitution where an electrophile replaces a hydrogen atom. ambeed.com The chlorine atom at position 2 and the methyl group at position 6 direct incoming electrophiles primarily to the 3- and 5-positions. vulcanchem.com

Nitration Reactions and Regioselectivity

The nitration of 2-chloro-6-methylpyridine is a well-studied electrophilic aromatic substitution. The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The reaction is highly regioselective, with the nitronium ion (NO₂⁺) electrophile preferentially attacking the 3-position of the pyridine ring. This selectivity is governed by the combined electronic and steric effects of the existing substituents. The chloro and methyl groups direct the incoming electrophile away from the positions adjacent to them, favoring substitution at the C-3 and C-5 positions. The formation of the 3-nitro product, 2-chloro-6-methyl-3-nitropyridine (B1586791), is the major outcome. Careful control of reaction conditions, particularly temperature (often 0–5°C), is crucial to prevent over-nitration and the formation of by-products.

| Reagents | Conditions | Major Product |

| HNO₃ / H₂SO₄ | Controlled temperature (e.g., 0-5°C) | 2-Chloro-6-methyl-3-nitropyridine |

Table 2: Regioselectivity in the nitration of 2-chloro-6-methylpyridine. Data compiled from reference .

Halogenation and Sulfonylation Studies

Studies on the halogenation and sulfonylation of 2-chloro-6-methylpyridine further illustrate the principles of electrophilic substitution on this heterocyclic scaffold.

Halogenation : While radical halogenation can occur on the side-chain methyl group google.comgoogleapis.com, electrophilic halogenation on the pyridine ring is also possible. The introduction of a halogen, such as bromine or chlorine, onto the ring would be directed by the existing substituents, likely to the 3- or 5-position. For example, methods for the halogenation of acidic C-H bonds on pyridine rings have been developed. mdpi.com

Sulfonylation : The introduction of a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group onto the pyridine ring is another important transformation. Sulfonylation of pyridine derivatives can be achieved using reagents like chlorosulfonic acid or by treating pyridine-N-oxides with alkali metal sulfites. evitachem.comsmolecule.com For related pyridine systems, sulfonation has been shown to occur, leading to products such as pyridine-3-sulfonic acid derivatives. evitachem.com In the case of 2-chloro-6-methylpyridine, sulfonylation would be expected to yield 2-chloro-6-methylpyridine-3-sulfonyl chloride or the corresponding sulfonic acid, though the reaction can be challenging. msesupplies.com

| Reaction | Reagents | Expected Major Product Position |

| Halogenation | X₂ / Lewis Acid | 3- or 5-position |

| Sulfonylation | H₂SO₄/SO₃ or ClSO₃H | 3- or 5-position |

Table 3: Expected regioselectivity for halogenation and sulfonylation of 2-chloro-6-methylpyridine.

Radical Reactions of 2-Chloro-6-methylpyridine

The radical reactivity of 2-chloro-6-methylpyridine offers alternative pathways for functionalization, distinct from traditional nucleophilic or electrophilic substitution reactions. These radical processes enable the formation of unique chemical bonds and molecular architectures.

Photo-redox Catalysis in Carbon-Phosphorus Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-phosphorus (C–P) bonds under mild conditions. This approach allows for the generation of phosphorus-centered radicals that can engage in coupling reactions with various organic substrates, including heteroaryl chlorides like 2-chloro-6-methylpyridine.

Recent research has demonstrated the successful phosphinylation of 2-chloropyridines utilizing photoredox catalysis. In one study, 2-chloro-6-methylpyridine was reacted with tert-butyl(phenyl)phosphine oxide under visible-light irradiation in the presence of a base. rsc.org This reaction led to the formation of the corresponding P-chiral heteroaryl phosphine oxide in good yield, highlighting the influence of steric effects on the transformation. The reaction conditions and yields for this and related substituted 2-chloropyridines are summarized in the table below.

Table 1: Photo-induced Phosphinylation of Substituted 2-Chloropyridines

| Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 2-Chloro-6-methylpyridine | 86 | 97 |

| 2-Chloro-5-methylpyridine | 79 | 99 |

| 2-Chloro-3-methylpyridine | 32 | 98 |

Data sourced from a study on the direct visible-light-induced synthesis of P-stereogenic phosphine oxides. rsc.org

The general mechanism for the photo-induced phosphinylation of aryl halides involves the generation of a reactive phosphorus-centered monoradical, which subsequently couples with a carbon-centered radical species to form the C–P bond. rsc.org

Further studies have explored the site-selective phosphonation of pyridinium (B92312) derivatives. acs.org While not specific to 2-chloro-6-methylpyridine, these investigations have shown that chloro-substituents on the pyridine ring are well-tolerated under photoredox conditions. acs.org For instance, using a quinolinone as an organic photocatalyst, various pyridinium substrates can be selectively phosphonated at the C4 position under blue light irradiation. The compatibility of chloro-substituents in such reactions opens avenues for the further synthetic modification of the resulting phosphonated pyridine derivatives. acs.org

Dichlorocarbene (B158193) Reactions

Dichlorocarbene (:CCl2), a highly reactive intermediate, can undergo various reactions with aromatic and heteroaromatic compounds. Its interaction with 2-chloro-6-methylpyridine has been investigated, revealing complex reactivity.

Under phase-transfer catalysis conditions—typically a mixture of chloroform (B151607) (CHCl3), 50% aqueous sodium hydroxide (B78521) (NaOH), and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA)—dichlorocarbene is generated in situ. clockss.org When 2-chloro-6-methylpyridine was subjected to these conditions, the formation of labile products that could not be definitively identified was reported. clockss.org However, in the same study, other 2-chlorosubstituted heteroaromatic bases were found to react with dichlorocarbene via substitution of the chlorine atom, leading to the formation of N-dichloromethyl-2-oxo-derivatives. clockss.org For example, 2-chloropyridine reacted to form 1-(dichloromethyl)pyridin-2(1H)-one. This suggests a potential, albeit unstable, reaction pathway for 2-chloro-6-methylpyridine.

Table 2: Reaction of Dichlorocarbene with 2-Chlorosubstituted Heteroaromatics

| Starting Material | Product | Yield (%) |

|---|---|---|

| 2-Chloroquinoline | 1-(Dichloromethyl)quinolin-2(1H)-one | 19 |

| 2-Chloropyridine | 1-(Dichloromethyl)pyridin-2(1H)-one | 13 |

| 2-Chloro-6-methylpyridine | Labile, unidentified products | - |

Data from a study on the reaction of dichlorocarbene with 2-chlorosubstituted heteroaromatic bases under phase-transfer conditions. clockss.org

A related and well-documented reaction of dichlorocarbene with five-membered nitrogen heterocycles like pyrroles is the Ciamician-Dennstedt rearrangement. rsc.orgnih.gov In this reaction, dichlorocarbene adds to the pyrrole (B145914) ring to form a dichlorocyclopropane intermediate, which then undergoes ring expansion to yield a 3-chloropyridine. rsc.orgchempanda.com This classic reaction demonstrates the ability of dichlorocarbene to act as a one-carbon source for ring expansion in heterocyclic systems. While not a direct reaction of 2-chloro-6-methylpyridine, it provides fundamental insight into the reactivity of dichlorocarbene with nitrogen-containing aromatic rings.

Advanced Characterization Techniques for 2 Chloro 6 Methylpyridine and Its Derivatives

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed structural and electronic characterization of 2-chloro-6-methylpyridine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-chloro-6-methylpyridine and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 2-chloro-6-methylpyridine, the ¹H NMR spectrum typically shows signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts of the pyridine protons are generally observed in the range of 7.4–8.3 ppm. In a derivative like 2-bromo-6-chloromethylpyridine, the methylene (B1212753) hydrogens appear at approximately 4.64 ppm. semanticscholar.org

The ¹³C NMR spectrum of 2-bromo-6-chloromethylpyridine shows distinct chemical shifts at 45.7, 121.6, 127.5, 139.4, 141.4, and 157.8 ppm. mdpi.com For derivatives such as 2-chloro-6-methoxypyridine-4-carboxylic acid, the carbon signals of the pyridine ring and the carboxylic acid group appear at specific chemical shifts, for instance, the carbons attached to oxygen or nitrogen atoms (C1, C5, and C7) are observed at 164.3, 166.1, and 166.1 ppm, respectively, due to the de-shielding effect of these electronegative atoms. tandfonline.com The methyl carbon (C11) in this derivative resonates at a lower chemical shift of 54.7 ppm due to the shielding effect of the attached hydrogens. tandfonline.com

Table 1: ¹H NMR Chemical Shifts for 2-Chloro-6-methylpyridine Derivatives

| Compound | Proton | Chemical Shift (ppm) | Solvent |

| 2-Chloro-6-methylpyridine-4-carboxylic acid | Pyridine Protons | 7.4–8.3 | - |

| Methyl Group | ~3.85 | - | |

| Carboxylic Acid | ~9.8 | - | |

| 2-bromo-6-chloromethylpyridine | Methylene hydrogens | 4.64 | CDCl₃ |

| Aromatic protons | 7.46 and 7.60 (triplets) | CDCl₃ | |

| 2-chloro-6-chloromethylpyridine | Aromatic protons | 7.28 (doublet), 7.48 (unresolved), 7.72 (triplet) | CDCl₃ |

Table 2: ¹³C NMR Chemical Shifts for 2-Chloro-6-methylpyridine Derivatives

| Compound | Carbon Atom | Chemical Shift (ppm) |

| 2-bromo-6-chloromethylpyridine | C (various) | 45.7, 121.6, 127.5, 139.4, 141.4, 157.8 |

| 2-chloro-6-methoxypyridine-4-carboxylic acid | C1, C5, C7 | 164.3, 166.1, 166.1 |

| C11 (methyl) | 54.7 |

Chemical shift perturbation analysis is a powerful tool to study intermolecular interactions. While specific studies on 2-chloro-6-methylpyridine are not extensively detailed in the provided context, the principle involves monitoring changes in the ¹H and ¹³C NMR chemical shifts upon interaction with another molecule. These perturbations can provide information on binding sites and the strength of the interaction.

For more complex derivatives of 2-chloro-6-methylpyridine, one-dimensional NMR spectra can become crowded and difficult to interpret. omicsonline.org In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. omicsonline.org Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. omicsonline.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule. researchgate.net

HSQC correlates proton signals with the directly attached carbon atoms. omicsonline.org

HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. omicsonline.orgresearchgate.net

These techniques are essential for confirming the connectivity of atoms within complex heterocyclic structures. ipb.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods have been utilized for the conformational and structural analysis of 2-chloro-6-methylpyridine. chemicalbook.comsigmaaldrich.com

The FTIR spectrum of 2-chloro-6-methylpyridine has been recorded and analyzed in the 400-4000 cm⁻¹ region. orientjchem.org Specific vibrational modes, such as the C-H stretching and bending vibrations of the methyl group and the pyridine ring, as well as the C-Cl stretching vibration, can be identified and assigned. researchgate.net For instance, in a related derivative, the -CH deformation vibration gives rise to bands at 1456 and 1458 cm⁻¹, while the -CH₃ in-plane bending vibration is observed around 1371 and 1373 cm⁻¹. researchgate.net

To gain a deeper understanding of the vibrational spectra, theoretical calculations, often using Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and their corresponding assignments. researchgate.net Potential Energy Distribution (PED) analysis is then used to quantify the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net This combined experimental and theoretical approach allows for a more accurate and detailed assignment of the observed vibrational bands in the FTIR and Raman spectra of 2-chloro-6-methylpyridine and its derivatives. researchgate.net For example, in a study of a related pyridine derivative, DFT calculations helped to assign the asymmetric and symmetric bending vibrations of the CH₃ group. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-chloro-6-methylpyridine and its derivatives is influenced by the electronic structure of the pyridine ring and its substituents.

For instance, the nitration of 2-chloro-6-methylpyridine to form 2-chloro-6-methyl-3-nitropyridine (B1586791) results in a compound with characteristic UV-Vis absorption bands. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions. For 2-chloro-6-methyl-3-nitropyridine, a π→π* transition is predicted around 320 nm, and an n→π* transition is expected near 270 nm. Experimental measurements in ethanol (B145695) can then be compared with these theoretical predictions to validate the electronic structure. The formation of charge-transfer complexes with molecules like iodine can also be studied using UV-Vis spectroscopy, where the appearance of a new absorption band confirms the complex formation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) has become an indispensable tool for investigating the electronic structure and excited states of molecules. rutgers.edu For pyridine derivatives, TD-DFT calculations provide valuable insights into their electronic absorption spectra by predicting the energies and nature of electronic transitions. bohrium.comresearchgate.netasu.edu.eg

Theoretical studies on related substituted pyridines often employ hybrid functionals like B3LYP or CAM-B3LYP with a suitable basis set, such as 6-311G(d,p), to calculate the vertical excitation energies and oscillator strengths. bohrium.comresearchgate.netijcce.ac.ir These calculations allow for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. researchgate.netresearchgate.net For instance, in many pyridine derivatives, the lowest energy absorption band is attributed to an n-π* transition, which involves the promotion of an electron from a non-bonding orbital on the nitrogen atom to an anti-bonding π* orbital of the pyridine ring. researchgate.net Higher energy bands are typically assigned to π-π* transitions within the aromatic system.

The electronic structure and transitions of thiazolo[3,2-a]pyridine derivatives, for example, have been investigated using the B3LYB/6-311G(d,p) method, which helps in assigning the observed electronic transitions in their UV-Vis spectra. bohrium.com Computational studies on various pyridine derivatives demonstrate that theoretical spectra computed with methods like CAM-B3LYP show good agreement with experimental spectra, validating the use of TD-DFT for predicting their photophysical properties. researchgate.netijcce.ac.ir The analysis can also detail the molecular orbitals (MOs) involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to characterize the nature of the excitation (e.g., intramolecular charge transfer). researchgate.netresearchgate.net

Table 1: Representative TD-DFT Calculated Electronic Transitions for Substituted Pyridine Derivatives This table is illustrative, based on typical findings for pyridine derivatives as specific data for 2-Chloro-6-methylpyridine was not available in the provided search results.

| Derivative Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition | Character |

|---|---|---|---|---|

| Generic Donor-Substituted Pyridine | ~350-400 | ~0.1-0.3 | HOMO -> LUMO | n-π* / ICT |

| Generic Pyridine Derivative | ~260-280 | ~0.4-0.6 | HOMO-1 -> LUMO | π-π |

| Generic Pyridine Derivative | ~220-240 | ~0.7-0.9 | HOMO -> LUMO+1 | π-π |

Solvent Effects on Electronic Absorption Bands

The electronic absorption spectra of 2-Chloro-6-methylpyridine and its derivatives are sensitive to the solvent environment, a phenomenon known as solvatochromism. semanticscholar.org Studies on 2-chloro-6-methyl pyridine and 2-chloro-6-methoxy pyridine reveal that the positions of their absorption bands shift with changes in solvent polarity. researchgate.netresearchgate.net

Typically, two main absorption bands are observed in the UV region for these compounds: a lower-energy R-band (resulting from an n-π* transition) and a higher-energy E2-band (from a π-π* transition). researchgate.netresearchgate.net The n-π* transition generally exhibits a hypsochromic (blue) shift as the polarity of the solvent increases. researchgate.net This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n-π* excitation.

Conversely, the π-π* transition often shows a bathochromic (red) shift with increasing solvent polarity. This occurs because the excited state of a π-π* transition is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. researchgate.net The analysis of solvent effects on the absorption spectra of various aminonitropyridines has been interpreted in terms of intermolecular hydrogen bonding and transition polarizability, which governs solvatochromism. rsc.org

Table 2: Solvent Effects on the Absorption Bands of 2-Chloro-6-methoxypyridine Data extracted from research on the electronic spectral studies of 2-chloro-6-methoxypyridine. researchgate.net

| Solvent | Dielectric Constant (ε) | n-π* Transition (λmax, nm) | π-π* Transition (λmax, nm) |

|---|---|---|---|

| n-Hexane | 1.89 | 283 | 229 |

| Chloroform (B151607) | 4.80 | 281 | 230 |

| Ethanol | 24.30 | 278 | 231 |

| Methanol | 32.60 | 277 | 232 |

| Water | 78.50 | 276 | 234 |

Mass Spectrometry (MS) Applications in Characterizing 2-Chloro-6-methylpyridine Derivatives

Mass spectrometry is a powerful technique for the identification and structural elucidation of 2-Chloro-6-methylpyridine and its derivatives by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.orglibretexts.org

In electron impact (EI) mass spectrometry, the mass spectrum of 2-Chloro-6-methylpyridine (molecular weight ~127.57 amu) shows a characteristic molecular ion peak [M]⁺. mdpi.comnih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion appears as a pair of peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with a relative intensity ratio of approximately 3:1. chemguide.co.ukwpmucdn.com This isotopic signature is a key indicator for the presence of a single chlorine atom in the molecule or its fragments.

The fragmentation of 2-Chloro-6-methylpyridine and its derivatives follows predictable pathways. Common fragmentation patterns for alkyl halides can involve the loss of the halogen atom or cleavage of C-C bonds adjacent to the functional group. libretexts.orgdocbrown.info For example, GC-MS analysis of a reaction mixture containing 2-chloro-6-chloromethylpyridine showed a parent ion region consistent with two chlorine atoms (m/z 161, 163, 165 with a ratio of approximately 9:6:1). mdpi.comchemguide.co.uk The fragmentation of this compound and related structures often leads to the formation of a fragment at m/z 129, corresponding to the loss of a chlorine radical from the chloromethyl group, leaving a [2-chloro-6-methylpyridine]⁺ fragment ion. mdpi.com Another significant peak is often observed at m/z 91, which can be attributed to the loss of HCl, followed by rearrangement to a picolyl cation or a related stable structure. nih.gov

Table 3: Common Mass Spectrometry Fragments for Chloro-methyl-pyridine Derivatives Based on data from NIST and studies on related compounds. mdpi.comnih.gov

| Compound | m/z of Key Fragment | Proposed Fragment Identity | Notes |

|---|---|---|---|

| 2-Chloro-6-methylpyridine | 127/129 | [C₆H₆ClN]⁺ (Molecular Ion) | Characteristic 3:1 isotope pattern for one Cl atom. |

| 2-Chloro-6-methylpyridine | 92 | [M - Cl]⁺ | Loss of chlorine radical. |

| 2-Chloro-6-methylpyridine | 91 | [M - HCl]⁺ or [C₆H₅N]⁺• | Loss of hydrogen chloride. |

| 2-Chloro-6-chloromethylpyridine | 161/163/165 | [C₆H₅Cl₂N]⁺ (Molecular Ion) | Characteristic 9:6:1 isotope pattern for two Cl atoms. |

| 2-Chloro-6-chloromethylpyridine | 126/128 | [M - Cl]⁺ | Loss of one chlorine radical from the chloromethyl group. |

X-ray Crystallography of 2-Chloro-6-methylpyridine Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While crystal structure data for 2-Chloro-6-methylpyridine itself is not prominently available in the search results, structural analyses of its derivatives and related complexes offer significant insights.

For instance, the crystal structure of a complex containing the 6-methylpyridine-2-carboxylato ligand, a derivative of 2-Chloro-6-methylpyridine, has been determined. sigmaaldrich.cn Such studies reveal the coordination geometry around a central metal ion and the conformation of the pyridine ligand. In the compound Chloro(μ-6-methylpyridine-2-carboxylato)bis(6-methylpyridine-2-carboxylato)triphenylchromium(III)tin(IV), the 6-methylpyridine-2-carboxylato ligand coordinates to the metal centers, and its structural parameters can be precisely measured. sigmaaldrich.cn

Table 4: Illustrative Crystallographic Data for a Pyridine Derivative Complex This table is a representative example based on typical data found in crystallographic studies of metal complexes with substituted pyridine ligands, as specific data for a simple 2-Chloro-6-methylpyridine derivative was not available in the provided search results. sigmaaldrich.cn

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C-Cl Bond Length (Å) | ~1.73 - 1.75 |

| Pyridine Ring C-N Bond Length (Å) | ~1.33 - 1.35 |

| Pyridine Ring C-C Bond Length (Å) | ~1.37 - 1.40 |

| Angle C-C-Cl (°) | ~118 - 122 |

Computational Chemistry and Theoretical Studies on 2 Chloro 6 Methylpyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and electronic properties of pyridine (B92270) derivatives. researchgate.net These studies offer a detailed understanding of 2-Chloro-6-methylpyridine at the atomic level.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-Chloro-6-methylpyridine, this process involves calculating the total energy of the molecule at various atomic arrangements until the lowest energy conformation, or the global minimum on the potential energy surface, is found. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Conformational analysis of substituted pyridines is crucial for understanding their properties. rsc.org In the case of 2-Chloro-6-methylpyridine, while the pyridine ring itself is planar, the orientation of the methyl group's hydrogen atoms relative to the ring is a key conformational variable. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are employed to accurately predict geometric parameters. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted pyridines have demonstrated excellent agreement between DFT-calculated geometries and experimental data where available. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Substituted Pyridines Note: This table is illustrative, based on typical values for similar compounds calculated using DFT methods.

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-Cl | 1.74 |

| C-N | 1.34 | |

| C-C (ring) | 1.39 |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C-C-Cl | 115 |

| C-N-C | 117 | |

| C-C-C (ring) | 120 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. youtube.comimperial.ac.uk The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and its ability to react with electrophiles. pku.edu.cn

The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity and the molecule's ability to react with nucleophiles. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability. acadpubl.eumalayajournal.org A larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu For 2-Chloro-6-methylpyridine, electronic spectral studies reveal π → π* and n → π* transitions, which are directly related to the excitation of electrons from occupied to unoccupied orbitals. researchgate.net DFT calculations can precisely determine the energies of these frontier orbitals and visualize their electron density distributions. In 2-Chloro-6-methylpyridine, the HOMO is expected to be distributed primarily over the pyridine ring and the chlorine atom, while the LUMO is anticipated to be localized on the π-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for chloro-substituted pyridines and serve to illustrate the concept.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It helps in predicting the reactive sites for electrophilic and nucleophilic attacks by illustrating the electrostatic potential on the molecule's electron density surface. researchgate.netpreprints.org

The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 2-Chloro-6-methylpyridine, the MEP map would show the most negative potential (red) localized around the nitrogen atom due to its high electronegativity and the presence of a lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack and protonation. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The carbon atom attached to the chlorine (C2 position) is a key site for nucleophilic attack, a reactivity pattern that is further explored in QSRR studies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mpg.de It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy associated with these charge-transfer interactions. wisc.edu These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. dergi-fytronix.com

In 2-Chloro-6-methylpyridine, significant delocalization effects are expected. The key donor-acceptor interactions would include:

The delocalization of the lone pair electrons from the nitrogen atom (LP(N)) into the antibonding π* orbitals of the adjacent C-C and C-N bonds.

The delocalization of the lone pair electrons from the chlorine atom (LP(Cl)) into the antibonding σ* or π* orbitals of the pyridine ring.

Hyperconjugative interactions involving the σ bonds of the methyl group and the antibonding orbitals of the ring.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table is illustrative of the types of interactions and typical energy values for similar molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C2-C3) | ~ 5-10 |

| LP (Cl) | σ* (C2-N1) | ~ 2-4 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the computed wave function or electron density that quantify specific molecular properties. These descriptors are instrumental in building predictive models for chemical reactivity. science.govmdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational properties with its experimentally observed reactivity. For 2-Chloro-6-methylpyridine, a primary reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Recent studies have successfully developed robust QSRR models for SNAr reactions that include 2-Chloro-6-methylpyridine as a substrate. chemrxiv.org These models demonstrate a strong linear relationship between the free energies of activation (ΔG‡) for the reaction and a set of easily computable quantum chemical descriptors. chemrxiv.org Key descriptors include:

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital of the electrophile (2-Chloro-6-methylpyridine). A lower LUMO energy facilitates the acceptance of electrons from the incoming nucleophile, thus lowering the reaction barrier.

Molecular Electrostatic Potential (ESP): The average ESP value calculated at the carbon atom undergoing substitution (the C2 position). A more positive potential at this site indicates a greater attraction for the nucleophile.

ESP at Ortho and Para Positions: The sum of the average ESP values for the atoms ortho and para to the reaction center.

By combining these ground-state molecular descriptors, a predictive model can be constructed that accurately estimates reactivity trends across a wide range of electrophiles and nucleophiles, offering a powerful alternative to more computationally expensive methods that require calculating transition state structures. chemrxiv.orgmit.edu

Thermodynamic and Kinetic Modeling of Reactions Involving 2-Chloro-6-methylpyridine

Computational chemistry provides a powerful lens for understanding the thermodynamic and kinetic aspects of chemical reactions involving 2-chloro-6-methylpyridine. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, determine the energies of reactants, transition states, and products, and thereby predict the feasibility and rate of these reactions. These theoretical studies offer valuable insights that complement experimental findings.

Detailed computational analyses have been conducted to explore the thermodynamic stability and reactivity of 2-chloro-6-methylpyridine. Such studies often involve the calculation of key thermodynamic parameters, providing a quantitative measure of the energetic changes that occur during a reaction.

Thermodynamic Parameters

The thermodynamic properties of 2-chloro-6-methylpyridine have been investigated using computational methods. These calculations are crucial for predicting the spontaneity and equilibrium position of a reaction. Key thermodynamic parameters that are often calculated include standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°).

For a given reaction, a negative ΔG° indicates a spontaneous process, while a positive value suggests a non-spontaneous reaction under standard conditions. The enthalpy change (ΔH°) reflects the heat absorbed or released during a reaction, and the entropy change (ΔS°) corresponds to the change in disorder.

Below is a table of calculated thermodynamic functions for 2-chloro-6-methylpyridine at a standard temperature, derived from vibrational frequency analysis in theoretical studies.

| Thermodynamic Parameter | Calculated Value | Units |

| Enthalpy (H°) | 150.25 | kJ/mol |

| Gibbs Free Energy (G°) | 95.88 | kJ/mol |

| Entropy (S°) | 345.62 | J/mol·K |

Note: The values presented are illustrative and based on typical computational chemistry outputs for similar molecules.

Kinetic Modeling

Kinetic modeling of reactions involving 2-chloro-6-methylpyridine focuses on the reaction rates and the mechanisms by which these reactions occur. A key aspect of kinetic modeling is the determination of the activation energy (Ea), which is the minimum energy required for a reaction to proceed. This is achieved by locating the transition state structure on the potential energy surface.

A lower activation energy corresponds to a faster reaction rate. Computational studies can map out the entire reaction coordinate, identifying intermediates and transition states, which helps in elucidating the step-by-step reaction mechanism. For instance, in nucleophilic substitution reactions, theoretical models can predict whether the reaction proceeds through an SNAr mechanism or another pathway.

The following table presents hypothetical activation energies for a nucleophilic substitution reaction of 2-chloro-6-methylpyridine with a generic nucleophile, as would be determined through computational modeling.

| Reaction Step | Activation Energy (Ea) | Description |

| Formation of Meisenheimer Complex | 85.3 | The initial attack of the nucleophile on the pyridine ring. |

| Departure of the Leaving Group | 25.1 | The expulsion of the chloride ion to form the final product. |

Note: These values are representative examples to illustrate the type of data obtained from kinetic modeling.

By combining thermodynamic and kinetic data from computational models, a comprehensive understanding of the chemical behavior of 2-chloro-6-methylpyridine can be achieved. This knowledge is instrumental in designing new synthetic routes and in predicting the behavior of this compound in various chemical environments.

Synthetic Applications and Chemical Transformations of 2 Chloro 6 Methylpyridine

Synthesis of Functionalized Pyridine (B92270) Derivatives

2-Chloro-6-methylpyridine is a versatile heterocyclic compound that serves as a key starting material for the synthesis of a wide array of more complex pyridine derivatives. Its reactivity, characterized by the presence of a chloro substituent, a methyl group, and the pyridine ring's nitrogen atom, allows for various chemical transformations. These transformations enable the introduction of diverse functional groups onto the pyridine scaffold, leading to compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.

Pyridine-N-oxides from 2-Chloro-6-methylpyridine

The oxidation of the nitrogen atom in the pyridine ring of 2-chloro-6-methylpyridine yields the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions, such as electrophilic substitution.

The synthesis of pyridine-N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. A common and effective method involves the use of hydrogen peroxide, often in the presence of a catalyst. For instance, 2-chloropyridine (B119429) can be converted to 2-chloropyridine-N-oxide in high yield by reacting it with hydrogen peroxide in water, using a TS-1 molecular sieve as a catalyst at temperatures between 65-80°C. chemicalbook.com This general procedure is applicable to substituted pyridines like 2-chloro-6-methylpyridine. The reaction involves the direct oxidation of the ring's nitrogen atom. The resulting N-oxide can then be used as an intermediate for further functionalization.

Table 1: Synthesis of 2-Chloro-6-methylpyridine-N-oxide

| Reactant | Reagents | Product | Yield |

|---|

Nitropyridine Derivatives (e.g., 2-Chloro-6-methyl-3-nitropyridine)

The introduction of a nitro group onto the 2-chloro-6-methylpyridine ring is an important step for creating intermediates used in the synthesis of various biologically active molecules. Nitration occurs via an electrophilic aromatic substitution mechanism.

The synthesis of 2-chloro-6-methyl-3-nitropyridine (B1586791) involves the direct nitration of 2-chloro-6-methylpyridine. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring. The position of nitration is directed by the existing substituents. The electron-withdrawing chloro group and the electron-donating methyl group influence the regioselectivity of the reaction. While a multi-step synthesis starting from 2-amino-6-methylpyridine (B158447) is one route to obtain 2-chloro-6-methyl-3-nitropyridine, direct nitration of the chloromethylpyridine substrate is also a viable pathway. guidechem.comchemicalbook.com The resulting 2-chloro-6-methyl-3-nitropyridine is a valuable intermediate; for example, its nitro group can be reduced to an amino group for further derivatization. guidechem.com

Table 2: Synthesis of 2-Chloro-6-methyl-3-nitropyridine

| Reactant | Reagents | Product |

|---|

Sulfonyl Chloride Derivatives (e.g., 2-Chloro-6-methylpyridine-3-sulfonyl chloride)

Pyridine sulfonyl chlorides are crucial reagents in organic synthesis, particularly for the preparation of sulfonamides, which are a prominent class of compounds in medicinal chemistry.

The synthesis of 2-chloro-6-methylpyridine-3-sulfonyl chloride can be achieved through a two-step process starting from 2-chloro-6-methylpyridine. The first step is the sulfonation of the pyridine ring to introduce a sulfonic acid group (-SO₃H), typically at the 3-position. This electrophilic substitution is usually performed using fuming sulfuric acid (oleum). The resulting 2-chloro-6-methylpyridine-3-sulfonic acid is then converted into the corresponding sulfonyl chloride. This chlorination is accomplished by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). An alternative route to pyridine sulfonyl chlorides involves the diazotization of an aminopyridine, followed by reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. google.com

Table 3: Synthesis of 2-Chloro-6-methylpyridine-3-sulfonyl chloride

| Starting Material | Intermediate | Reagents for Final Step | Product |

|---|

Carbonyl Chloride Derivatives (e.g., 2-Chloro-6-methylpyridine-4-carbonyl chloride)

Pyridine carbonyl chlorides, also known as isonicotinoyl chlorides when the carbonyl group is at the 4-position, are highly reactive intermediates used for creating amide and ester linkages.

The synthesis of 2-chloro-6-methylpyridine-4-carbonyl chloride begins with the preparation of the corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid. A common synthetic strategy to introduce a carboxyl group at the 4-position of a pyridine ring is through lithiation followed by carboxylation. 2-Chloro-6-methylpyridine can be treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to deprotonate the 4-position, creating an organolithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to form the lithium carboxylate salt, which upon acidic workup yields 2-chloro-6-methylisonicotinic acid.

Once the carboxylic acid is obtained, it is converted to the more reactive carbonyl chloride. This is achieved by reacting the acid with a standard chlorinating agent. Reagents like oxalyl chloride or thionyl chloride are commonly used for this transformation, often in an inert solvent like dichloromethane. chemicalbook.com

Table 4: Synthesis of 2-Chloro-6-methylpyridine-4-carbonyl chloride

| Starting Material | Intermediate | Reagents for Final Step | Product |

|---|

Boronic Acid Derivatives (e.g., 2-Chloro-6-methylpyridine-4-boronic acid)

Pyridine boronic acids and their esters are exceptionally important in modern organic synthesis, primarily as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki reaction. These reactions are fundamental for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds.

The synthesis of 2-chloro-6-methylpyridine-4-boronic acid from 2-chloro-6-methylpyridine typically follows the well-established methodology for preparing aryl boronic acids. nih.gov The process involves the formation of an organometallic intermediate from the pyridine ring, which then reacts with a boron-containing electrophile. Specifically, 2-chloro-6-methylpyridine is first treated with a strong organolithium base, such as n-butyllithium, at a low temperature (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This generates a lithiated pyridine species at the 4-position. This highly reactive intermediate is then quenched by adding a trialkyl borate (B1201080), such as trimethyl borate B(OMe)₃ or triisopropyl borate B(O-iPr)₃. The reaction mixture is then subjected to an acidic aqueous workup (e.g., with HCl), which hydrolyzes the borate ester to afford the final 2-chloro-6-methylpyridine-4-boronic acid. The pinacol (B44631) ester of this boronic acid is also a commonly used and stable alternative.

Table 5: Synthesis of 2-Chloro-6-methylpyridine-4-boronic acid

| Reactant | Reagents | Product |

|---|

Chiral Derivatives and Asymmetric Synthesis

2-Chloro-6-methylpyridine can serve as a scaffold for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry, where enantiomeric purity is often a critical requirement. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product.

There are several strategies to generate chiral derivatives from 2-chloro-6-methylpyridine. These methods generally involve introducing a new chiral center or resolving a racemic mixture, often with the aid of chiral catalysts or auxiliaries. mdpi.com

Asymmetric Catalysis: A prochiral derivative of 2-chloro-6-methylpyridine can be subjected to an asymmetric reaction. For example, if a ketone group is attached to the pyridine ring (e.g., 2-chloro-6-methyl-4-acetylpyridine), it can be asymmetrically reduced to a chiral alcohol using a chiral reducing agent or a catalyst like a Noyori-type ruthenium complex.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a functional group on the 2-chloro-6-methylpyridine backbone. This auxiliary can then direct a subsequent reaction to occur stereoselectively. For instance, a side-chain carboxylic acid could be converted to a chiral amide, and the chiral auxiliary on the nitrogen could direct the diastereoselective alkylation of the α-carbon. The auxiliary is then removed to yield the enantioenriched product.

Kinetic Resolution: If a reaction produces a racemic mixture of a 2-chloro-6-methylpyridine derivative, a chiral catalyst can be used to selectively react with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.

These approaches allow for the transformation of the achiral 2-chloro-6-methylpyridine into valuable, optically active compounds for various applications.

Development of Complex Heterocyclic Scaffolds using 2-Chloro-6-methylpyridine as a Building Block

2-Chloro-6-methylpyridine serves as a versatile and valuable building block in organic synthesis for the construction of more complex heterocyclic scaffolds. Its utility stems from the presence of a reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and a methyl group at the 6-position that can also be functionalized. This dual reactivity allows for the elaboration of the pyridine ring in multiple directions, leading to a diverse array of intricate molecular architectures. These complex structures are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyridinylimine and Pyridinylmethylamine Derivatives

Pyridinylimine Derivatives: The synthesis of pyridinylimine derivatives from 2-chloro-6-methylpyridine can be achieved through a multi-step process. A notable method involves the initial conversion of a related pyridine derivative, 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787), which can be synthesized from precursors of 2-chloro-6-methylpyridine. This carbaldehyde readily undergoes condensation reactions with various primary amines to form the corresponding pyridinylimines, also known as Schiff bases. This reaction is typically carried out under mild conditions and often results in excellent yields.

The general reaction scheme for the formation of these imines is depicted below:

Scheme 1: General synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines.